Methanediyl bis(4-methoxybenzoate)
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Overview
Description
Methanediyl bis(4-methoxybenzoate) is an organic compound characterized by the presence of two 4-methoxybenzoate groups connected by a methanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanediyl bis(4-methoxybenzoate) typically involves the esterification of 4-methoxybenzoic acid with methanediyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of methanediyl bis(4-methoxybenzoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanediyl bis(4-methoxybenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol are commonly used for nucleophilic substitution.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methanediyl bis(4-methoxybenzoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanediyl bis(4-methoxybenzoate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: A precursor in the synthesis of methanediyl bis(4-methoxybenzoate).
4-methoxybenzyl alcohol: A reduction product of methanediyl bis(4-methoxybenzoate).
4-methoxybenzyl chloride: An intermediate in the synthesis of methanediyl bis(4-methoxybenzoate).
Uniqueness
Methanediyl bis(4-methoxybenzoate) is unique due to its methanediyl bridge, which imparts distinct chemical and physical properties.
Properties
CAS No. |
56741-12-9 |
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Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
(4-methoxybenzoyl)oxymethyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H16O6/c1-20-14-7-3-12(4-8-14)16(18)22-11-23-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
AFKYCJAUKYHSRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCOC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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